Product packaging for Ethyl oxetane-3-carboxylate(Cat. No.:CAS No. 1638771-18-2)

Ethyl oxetane-3-carboxylate

Cat. No.: B599341
CAS No.: 1638771-18-2
M. Wt: 130.143
InChI Key: RJQOSCYJUNUVCC-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocyclic compounds, such as oxetanes, azetidines, and thietanes, are cyclic structures containing one or more atoms other than carbon within a four-membered ring. britannica.comrsc.org These structures are characterized by significant ring strain, which makes them reactive intermediates and valuable building blocks in organic synthesis. britannica.commsu.edu Despite their strain, they can be stable enough to be incorporated into complex molecules, offering unique three-dimensional arrangements. acs.orgresearchgate.net The synthesis of these heterocycles is an active area of research, with common strategies including intramolecular cyclizations and cycloadditions. rsc.orgrsc.org

Evolution of Oxetane-Containing Structures in Advanced Chemical Synthesis

Historically, the synthesis of oxetanes was challenging, but advancements have led to a variety of methods for their preparation. thieme-connect.de One of the most established methods is the intramolecular Williamson etherification of 1,3-halohydrins. thieme-connect.de More recent strategies focus on developing new ways to access the necessary starting materials, often from 1,3-diols. thieme-connect.de The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another key method for forming the oxetane (B1205548) ring. msu.edu These evolving synthetic methodologies have made a wider range of oxetane-containing structures accessible for various applications. core.ac.uk

Overview of Research Trajectories for Oxetane-3-carboxylate Derivatives

Derivatives of oxetane-3-carboxylic acid, including ethyl oxetane-3-carboxylate, are of particular interest due to their potential as isosteric replacements for commonly used functional groups in medicinal chemistry, such as gem-dimethyl and carbonyl groups. beilstein-journals.orgacs.org This bioisosteric replacement can lead to improved physicochemical properties like aqueous solubility, metabolic stability, and lipophilicity, without significantly increasing molecular weight. acs.orgresearchgate.netnih.gov Research is focused on developing new synthetic routes to these derivatives and exploring their utility as building blocks for creating more complex and biologically active molecules. beilstein-journals.orgresearchgate.net The stability of some oxetane-carboxylic acids can be a concern, as they have been observed to isomerize into lactones. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B599341 Ethyl oxetane-3-carboxylate CAS No. 1638771-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl oxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOSCYJUNUVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of Oxetane 3 Carboxylate Systems

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. These reactions are of fundamental interest and have practical implications in synthesis and medicinal chemistry. thieme-connect.de

Acid-Catalyzed Ring Opening Mechanisms

The oxetane ring is known to be unstable under acidic conditions, often leading to ring-opening. acs.org This process is typically initiated by protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. The presence of a carboxylic acid group within the molecule can facilitate this process through an intramolecular acid-catalyzed mechanism.

The reaction is believed to proceed through a protonated oxetane intermediate. researchgate.net This intermediate is dually activated for isomerization, possessing both a protonated oxetane ring and a deprotonated, and therefore more nucleophilic, carboxylate group. researchgate.net The mechanism and the resulting products can be influenced by the reaction conditions and the structure of the oxetane derivative. For instance, both Lewis and Brønsted acids can promote the regioselective ring opening of oxetanes. acs.org In some cases, the use of a second molecule of a carboxylic acid is proposed to be involved in the proton transfer, facilitating an SN2 reaction with inversion of configuration to open the oxetane ring. ic.ac.uk

It's important to note that while the general susceptibility of oxetanes to acidic conditions is recognized, it is not a universal rule, and the stability is highly dependent on the substitution pattern. nih.gov

Base-Mediated Ring Stability and Hydrolysis

In contrast to their instability in acidic media, oxetane rings, particularly in 3,3-disubstituted systems, generally exhibit greater stability under basic conditions. chemrxiv.org However, the ester group of ethyl oxetane-3-carboxylate can undergo hydrolysis under basic conditions, typically through saponification using a base like sodium hydroxide (B78521), to yield the corresponding oxetane-carboxylic acid. acs.org

Interestingly, there are instances of intramolecular ring-opening of oxetane carboxamides under metal-free basic conditions, which is considered an unusual reactivity pattern for oxetanes. acs.org This highlights that the stability of the oxetane ring under basic conditions is not absolute and can be influenced by other functional groups within the molecule.

Thermal Instability and Isomerization Pathways of Oxetane-Carboxylic Acids

A significant characteristic of many oxetane-carboxylic acids is their thermal instability, leading to isomerization into lactones. acs.orgnih.govnih.govenamine.net This rearrangement can occur even at room temperature upon storage or with mild heating, and often does not require an external catalyst. nih.govthieme-connect.com

The isomerization of oxetane-carboxylic acids results in the formation of new (hetero)cyclic lactones. acs.orgnih.govnih.govenamine.net This spontaneous rearrangement is a crucial consideration in the synthesis and handling of these compounds, as it can significantly impact reaction yields. nih.govenamine.net The propensity for this isomerization can even be observed during the workup and isolation of the carboxylic acid from the saponification of its ester precursor. thieme-connect.com For example, treatment of β-kainic acid with mineral acids leads to the formation of a δ-lactone ring. researchgate.net

The table below summarizes the observed isomerization of various oxetane-carboxylic acids into their corresponding lactones.

Oxetane-Carboxylic AcidConditionOutcomeReference
Acid 2a50 °C in dioxane/waterCleanly isomerized into lactone 2b nih.gov
Acids 3a–10aRoom temperature storage (1 year)Stable, no decomposition observed acs.org
Acids 20b–22b50 °C in a dioxane/water mixtureIsomerized into corresponding lactones acs.org
Bromide 37 to acid 37aAcidification with NaHSO₄Immediate formation of bicyclic product 37b researchgate.net

Kinetic studies on the isomerization of oxetane-carboxylic acids have provided insights into the reaction mechanism. For instance, the isomerization of one such acid in isopropanol (B130326) under heating demonstrated first-order kinetics with a rate constant (k) of 0.0064 min⁻¹. researchgate.net This is consistent with a mechanism involving an intramolecular process. researchgate.net

Computational studies have explored various mechanistic pathways for this isomerization. While a direct intramolecular rearrangement with retention of configuration was found to have a high energy barrier, an alternative mechanism involving two molecules of the carboxylic acid to facilitate proton transfer and subsequent SN2 ring-opening with inversion was proposed to be more feasible. ic.ac.ukic.ac.uk Another explored, but less viable, autocatalytic mechanism involves the oxetane-carboxylate itself acting as the transfer agent via a hydrogen-bonded dimer. ic.ac.uk The proposed key intermediate involves a protonated oxetane ring and a deprotonated carboxylate group, which facilitates the intramolecular nucleophilic attack. researchgate.net

Formation of Lactones via Rearrangement

Nuance of Substitution Patterns on Ring Stability

The stability of the oxetane ring is profoundly influenced by its substitution pattern. acs.orgnih.gov Generally, 3,3-disubstituted oxetanes are considered more stable than other substitution patterns. acs.orgnih.gov This increased stability is attributed to steric hindrance, where the substituents at the 3-position block the trajectory of external nucleophiles towards the C–O σ* antibonding orbital. nih.gov

However, this is a general guideline, and stability is not guaranteed even with 3,3-disubstitution. acs.org For example, 3,3-disubstituted oxetanes that also contain an internal nucleophile, such as an alcohol or amine, can readily undergo ring-opening under acidic conditions. acs.org Conversely, certain structural features can enhance the stability of oxetane-carboxylic acids. These include the presence of bulky (hetero)aromatic substituents, the formation of zwitterionic structures, or incorporation into a polycyclic, conformationally rigid core. acs.org The presence of fluorine substituents has also been noted to increase the stability of oxetane compounds. thieme-connect.com

The table below illustrates the effect of different substitution patterns on the stability of oxetane-carboxylic acids.

Substitution FeatureEffect on StabilityReference
Bulky (hetero)aromatic substituentsStabilized the molecule acs.org
Zwitterionic structuresStabilized the molecule acs.orgthieme-connect.com
Polycyclic conformationally rigid coreStabilized the molecule acs.org
Fluorine substituentsEnhanced stability thieme-connect.com
Internal nucleophile (e.g., alcohol, amine)More readily ring-opens under acidic conditions acs.org

Reactions Involving the Ester Functionality

The ester group at the 3-position of the oxetane ring can undergo a variety of chemical transformations, including hydrolysis, reduction, and transesterification. These reactions provide access to a range of valuable oxetane-based building blocks.

The hydrolysis of this compound and its derivatives is typically carried out under basic conditions to afford the corresponding oxetane-3-carboxylic acids. The stability of the resulting carboxylic acid is highly dependent on the substituents present on the oxetane ring.

Research has shown that the hydrolysis of various substituted ethyl oxetane-3-carboxylates using sodium hydroxide (NaOH) at room temperature can proceed smoothly. However, a notable characteristic of some resulting oxetane-3-carboxylic acids is their propensity to isomerize into lactones, particularly upon heating or in the presence of acid. commonorganicchemistry.comacs.org For instance, the hydrolysis of certain ethyl 3-alkyloxetane-3-carboxylates can yield mixtures of the desired carboxylic acid and the corresponding γ-lactone. acs.org In some cases, this isomerization can be driven to completion by heating the reaction mixture. acs.org

The stability of the oxetane-3-carboxylic acid product is influenced by the nature of the substituents. Bulky aromatic or heteroaromatic substituents at the 3-position tend to stabilize the carboxylic acid, preventing spontaneous isomerization at room temperature. acs.org Conversely, less sterically demanding substituents may lead to a greater tendency for rearrangement to the thermodynamically more stable lactone.

Table 1: Hydrolysis of Substituted Ethyl Oxetane-3-carboxylates

EntrySubstituent on Oxetane RingReagents and ConditionsProduct(s)Observations
13-ArylNaOH, H₂O/Dioxane, rt3-Aryl-oxetane-3-carboxylic acidStable at room temperature, may isomerize to lactone upon heating. acs.org
23-AlkylNaOH, H₂O/Dioxane, rtMixture of 3-Alkyl-oxetane-3-carboxylic acid and γ-lactoneIsomerization to lactone is observed, can be driven to completion with heat. acs.org

The reduction of the ester functionality in this compound to a hydroxymethyl group provides access to oxetane-3-methanol, a versatile synthetic intermediate. This transformation is most commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Due to the sensitivity of the oxetane ring, particularly to high temperatures, the reduction conditions must be carefully controlled. It has been reported that the reduction of oxetane carboxylates with LiAlH₄ is best performed at low temperatures, typically between -30 °C and -10 °C, to prevent decomposition and ring-opening side reactions. chemrxiv.org While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, it is generally less effective for the reduction of esters and carboxylic acids compared to LiAlH₄. harvard.edu The use of LiAlH₄ allows for the efficient conversion of the ester to the primary alcohol, oxetane-3-methanol. chemrxiv.orgharvard.edumasterorganicchemistry.comic.ac.uk

Table 2: Reduction of this compound

EntryReagentSolventTemperature (°C)ProductYield (%)
1LiAlH₄Dry Ether/THF-30 to -10Oxetane-3-methanolModerate chemrxiv.org

Transesterification of this compound allows for the exchange of the ethyl group of the ester with other alkyl or aryl groups, providing a route to a variety of oxetane-3-carboxylate esters. This reaction can be catalyzed by acids, bases, or specific organometallic complexes. masterorganicchemistry.comgoogle.com

A specific example of a transesterification reaction involves the synthesis of 3-ethyl-3-hydroxymethyloxetane, where a transesterification of diethyl carbonate with a triol precursor is a key step in forming a cyclic carbonate intermediate, which then leads to the desired oxetane. mdpi.com While detailed studies on the transesterification of this compound with a wide range of alcohols are not extensively documented in readily available literature, the general principles of transesterification apply. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. It has been noted that this compound is prone to undergo transesterification.

Reduction of the Ester Group to Hydroxymethyl Derivatives

Carbon-Carbon Bond Forming Reactions on the Oxetane Core

The construction of new carbon-carbon bonds on the oxetane ring is a powerful strategy for the synthesis of more complex and functionally diverse molecules. These reactions can be directed at the carbonyl group of oxetane-3-one or can involve coupling reactions of oxetane-3-carboxylate derivatives.

Oxetane-3-one serves as a key electrophilic building block for the introduction of various substituents at the 3-position of the oxetane ring. Nucleophilic addition reactions, particularly with Grignard reagents, are commonly employed to generate 3-substituted-3-hydroxyoxetanes. pitt.edu

The addition of Grignard reagents to oxetan-3-one proceeds to give the corresponding tertiary alcohols. However, in some cases, the initially formed oxetan-3-ol (B104164) can undergo rearrangement under the reaction conditions. rsc.org The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Table 3: Addition of Grignard Reagents to Oxetan-3-one

EntryGrignard ReagentSolventProduct
1Phenylmagnesium bromideTHF3-Phenyl-3-hydroxyoxetane
2Methylmagnesium bromideTHF3-Methyl-3-hydroxyoxetane
3Vinylmagnesium bromideTHF3-Vinyl-3-hydroxyoxetane

Modern cross-coupling methodologies have been successfully applied to oxetane-3-carboxylate systems, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. These reactions often proceed via the generation of a reactive intermediate from the carboxylic acid or its derivative.

A significant advancement in this area is the use of photoredox catalysis for the decarboxylative coupling of 3-aryl-oxetane-3-carboxylic acids with a variety of alkenes. nih.govacs.orgacs.orgresearchgate.net In this process, the carboxylic acid is oxidized to generate a radical intermediate, which then adds to an electron-deficient alkene to form a new carbon-carbon bond. This method provides access to a diverse range of 3,3-disubstituted oxetanes. nih.gov

Table 4: Decarboxylative Coupling of 3-Aryl-oxetane-3-carboxylic Acids with Alkenes

EntryAryl Group on OxetaneAlkenePhotocatalystBaseSolventYield (%)
14-MethoxyphenylEthyl acrylate (B77674)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Cs₂CO₃DMF61 nih.govacs.org
2PhenylEthyl acrylateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Cs₂CO₃DMF49 acs.org
34-BiphenylMethyl acrylateIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Cs₂CO₃DMF55 acs.org

Furthermore, while direct Heck and Sonogashira couplings of this compound are not extensively reported, the principles of these reactions suggest their applicability to suitably functionalized oxetane derivatives. The Heck reaction, which couples an organohalide with an alkene, and the Sonogashira reaction, which couples an organohalide with a terminal alkyne, are powerful tools for C-C bond formation. researchgate.netorganic-chemistry.orglibretexts.orgwalisongo.ac.id It is plausible that a halogenated derivative of this compound could serve as a substrate in these palladium-catalyzed cross-coupling reactions, expanding the synthetic toolbox for the functionalization of the oxetane core.

Additions to Oxetane-3-one

Oxidative Transformations of Oxetane Derivatives

The oxidation of oxetane derivatives, including this compound, represents a key area of study, providing pathways to various functionalized compounds. The stability of the oxetane ring during these transformations is a critical consideration, as ring-opening can be a competing reaction under certain oxidative conditions.

A notable oxidative transformation is the conversion of 3-hydroxymethyl-oxetanes to oxetane-3-carboxylic acids. Research has demonstrated that this can be achieved by reacting the corresponding 3-hydroxymethyl-oxetane with an oxygen-containing gas in an aqueous alkaline medium using a palladium and/or platinum catalyst. This process is generally conducted at temperatures ranging from 0°C to the boiling point of the reaction mixture and can be enhanced by the presence of an activator. The resulting oxetane-3-carboxylic acids are typically obtained in high yield and purity after acidification. google.com

For instance, the oxidation of 3-ethyl-3-hydroxymethyl-oxetane to 3-ethyl-oxetane-3-carboxylic acid has been successfully carried out using oxygen in an aqueous sodium hydroxide solution with a palladium on activated charcoal catalyst. google.com The reaction proceeds efficiently at elevated temperatures, with the uptake of oxygen indicating the progress of the reaction.

The following table summarizes the results of the oxidation of 3-ethyl-3-hydroxymethyl-oxetane under different conditions:

ExampleStarting MaterialOxidantCatalystActivatorTemperature (°C)Reaction Time (min)Yield (%)
13-ethyl-3-hydroxymethyl-oxetaneOxygen5% Pd on activated charcoal-809097
23-ethyl-3-hydroxymethyl-oxetaneOxygen5% Pd on activated charcoalBi(NO₃)₃·5H₂O809099
33-ethyl-3-hydroxymethyl-oxetaneOxygen5% Pd on activated charcoal-5012086.2
43-ethyl-3-hydroxymethyl-oxetaneOxygen5% Pd on activated charcoal-4012086.2

Data sourced from patent US4824975A google.com

The oxidation of hydroxymethyl-substituted oxetanes to the corresponding aldehydes and carboxylic acids can also be accomplished using various reagents. The choice of oxidant is often substrate-specific. For example, Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) have been effectively used for the synthesis of aldehydes. chemrxiv.org For the oxidation to carboxylic acids, a radical pathway utilizing TEMPO with phenyliodine(III) diacetate (PIDA) is suitable for certain substrates, while a more robust method involving potassium permanganate (B83412) (KMnO₄) can be employed for less reactive compounds without causing decomposition of the oxetane ring. chemrxiv.org

Another significant oxidative transformation is the cleavage of other functional groups attached to the oxetane ring. For example, a mild oxidative cleavage of a furan (B31954) ring attached to an oxetane has been used as a key step in a two-step synthesis of arylacetic acids bearing an oxetane moiety. acs.org This involves an initial catalytic Friedel-Crafts reaction followed by the oxidative cleavage. acs.org

Furthermore, the decarboxylative functionalization of 3-aryloxetan-3-carboxylic acids represents an oxidative process where a C-C bond is formed. This can be induced photochemically using an iridium catalyst, leading to the formation of a benzylic radical that can then undergo a Giese addition to an activated alkene. beilstein-journals.org This method is notable for its tolerance of various functional groups and minimal radical dimerization. beilstein-journals.org

It is important to note that the oxetane ring can be susceptible to ring-opening under strongly acidic or certain oxidative conditions. For example, the use of performic acid for the oxidation of thioester derivatives of oxetane has been shown to cause ring opening. thieme-connect.de Similarly, deprotection of a tert-butyl ester on an oxetane derivative using trifluoroacetic acid can lead to ring-opening and the formation of a tetrahydropyranone due to the presence of an internal nucleophile. chemrxiv.org Careful selection of reaction conditions is therefore crucial to ensure the integrity of the oxetane ring during oxidative transformations.

Advanced Applications of Ethyl Oxetane 3 Carboxylate in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The unique chemical properties of ethyl oxetane-3-carboxylate make it an ideal starting point for synthesizing elaborate three-dimensional structures. The strained four-membered ring facilitates a variety of ring-opening and cycloaddition reactions, enabling chemists to access molecular frameworks that would be challenging to construct using traditional methods. google.comnih.gov

Spirocycles, compounds containing two rings connected by a single common atom, are valuable motifs in medicinal chemistry. Oxetane-containing spirocycles have been synthesized using various methods, with the Paternò-Büchi reaction being a prominent example. beilstein-journals.org This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can produce spirocyclic oxetanes. beilstein-journals.org For instance, functionalized spirocyclic oxetanes have been prepared by combining a Paternò-Büchi reaction with a subsequent nucleophilic ring-opening of an anhydride (B1165640) and esterification. beilstein-journals.org

Another powerful strategy involves the cascade reaction of readily available starting materials. A highly efficient, copper-catalyzed four-component reaction of 1,2-amino alcohols, formaldehyde, 3-oxetanone (B52913), and an alkyne has been developed to produce diverse 3-oxetanone-derived spirocycles. mdpi.com This method demonstrates the utility of the oxetane (B1205548) core in atom-economic, one-pot syntheses of complex heterocyclic systems. mdpi.com These spirocycles serve as important intermediates for creating a variety of saturated nitrogen heterocycles. mdpi.com

Reaction TypeKey ReagentsProduct ClassReference
Paternò-Büchi / EsterificationCyclic Ketones, Maleic AnhydrideFunctionalized Spirocyclic Oxetanes rsc.org
Four-Component Cascade3-Oxetanone, Amino Alcohols, Formaldehyde, Alkynes3-Oxetanone-Derived N-propargyl Spirooxazolidines mdpi.com

Beyond spirocycles, the oxetane framework is instrumental in the synthesis of fused heterocycles and rigid cage compounds. The ring strain of oxetane facilitates intramolecular ring-opening by a tethered nucleophile, leading to the formation of a new, fused ring system. researchgate.net For example, N,O-acetals derived from 3-oxetanone can undergo reactions with various nucleophiles, with subsequent cyclization leading to a diverse set of fused heterocycles. researchgate.net

A notable application is the synthesis of cage-like structures such as 4,7-dioxatricyclo[3.2.1.0³˒⁶]octane skeletons. beilstein-journals.org The synthesis of these constrained systems can be achieved through a Lewis acid-catalyzed epoxide-opening cyclization, where the formation of the oxetane ring is a key step in constructing the final bridged architecture. beilstein-journals.org The unique geometry of these cage compounds is of interest for developing novel ligands and molecular probes.

Construction of Spirocyclic Systems

Precursors for Specialized Reagents and Ligands

The functional handles present in this compound and its derivatives allow for their transformation into a wide array of specialized reagents and ligands for drug discovery and catalysis. chemrxiv.org The ester group can be readily converted into other functionalities such as amides, alcohols, or aldehydes, while the oxetane ring often remains intact under mild reaction conditions. chemrxiv.org

Research has demonstrated the stability of the oxetane core towards various chemical transformations, enabling the generation of diverse 3,3-disubstituted oxetane building blocks. chemrxiv.org These building blocks are increasingly used in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govacs.org For example, 3-amino-oxetane and oxetan-3-one are popular precursors for introducing the oxetane motif into complex bioactive molecules via amide couplings or reductive aminations. acs.org More recently, novel reagents such as 3-aryloxetane-3-sulfonyl fluorides have been developed, which generate oxetane carbocations under mild conditions, allowing for the coupling of the oxetane fragment with a wide variety of nucleophiles. acs.org

Applications in Polymer Chemistry

The high ring strain of oxetanes (approximately 107 kJ/mol) makes them excellent monomers for ring-opening polymerization, a property that has been extensively exploited in polymer chemistry. radtech.org This reactivity, particularly in photo-initiated cationic polymerization, allows for the synthesis of high-performance polymers with unique characteristics. radtech.org

Cationic photopolymerization is a process where a photo-acid generator (PAG) produces a strong acid upon UV irradiation, which then initiates the ring-opening of the oxetane monomer. radtech.orgradtech.org However, the homopolymerization of many oxetane monomers can be sluggish, often resulting in low final conversion rates. radtech.orgrsc.org This is attributed to the formation of stable tertiary oxonium ions that slow down the propagation step. radtech.org

A significant breakthrough in this area has been the copolymerization of oxetanes with other cyclic ethers, particularly epoxides. radtech.orgrsc.orgresearchgate.net Research on monomers like 3-benzyloxymethyl-3-ethyl-oxetane has shown that the addition of epoxy comonomers, such as 3,4-epoxycyclohexane carboxylate, dramatically increases both the rate of polymerization and the final monomer conversion. radtech.orgresearchgate.net The more reactive epoxide ring-opening generates active centers that efficiently promote the polymerization of the oxetane. rsc.org For example, the conversion of 3-benzyloxymethyl-3-ethyl-oxetane could be improved from 17% in a neat system to nearly 90% with the addition of an epoxy comonomer. radtech.orgresearchgate.net

Monomer SystemInitiatorFinal Conversion (%)Key FindingReference
3-benzyloxymethyl-3-ethyl-oxetane (neat)Triphenylsulphonium hexafluoroantimonate~17%Sluggish reaction and low conversion. radtech.orgresearchgate.net
3-benzyloxymethyl-3-ethyl-oxetane + Diglycidylether of bisphenol ATriphenylsulphonium hexafluoroantimonate~90%Epoxy comonomer significantly accelerates polymerization and improves conversion. radtech.orgresearchgate.net
3-ethyl-3-[(2-ethylhexyloxy)methyl] oxetane (EHOX) + Diepoxide (EEC)Diaryliodonium Hexafluoroantimonate>80% (Epoxide) / >70% (Oxetane)Copolymerization enhances conversion of both monomers. rsc.orguvebtech.com

The efficient photopolymerization of oxetanes makes them ideal for producing photo-curable materials, which are widely used in coatings, adhesives, and 3D printing. radtech.org These systems typically involve multifunctional oxetane monomers that can form a highly cross-linked polymer network upon curing. radtech.org

New reaction systems have been developed to synthesize functional polymers and oligomers containing pendant oxetane rings, which can then be used in photo-curing applications. researchgate.net For example, the polyaddition of bis(oxetane)s with multifunctional carboxylic acids can produce photo-curable hyperbranched polyesters. radtech.org These materials contain numerous terminal functional groups, such as acrylates, that can participate in the curing process. radtech.org The resulting cured polymers exhibit excellent physical properties, leveraging the robust polyether backbone formed from the oxetane ring-opening. radtech.org

Tailoring Polymer Properties through Oxetane Incorporation

The incorporation of oxetane units, such as those derived from this compound, into polymer backbones offers a powerful strategy for modifying and enhancing material properties. The inherent characteristics of the oxetane ring—polarity, flexibility, and reactivity—allow for precise control over the final polymer's thermal and mechanical behavior. rsc.orgmdpi.com

The cationic ring-opening polymerization of oxetane monomers is a primary method for creating polyethers. wikipedia.org The presence of substituents on the oxetane ring, like the ethyl carboxylate group, directly influences the properties of the resulting polymer. For instance, the ester group can increase polarity and provide a site for post-polymerization modification.

Research has shown that copolymerizing oxetanes with other cyclic ethers, such as oxiranes (epoxides), can lead to materials with significantly altered characteristics. radtech.orguvebtech.com The addition of oxetane comonomers to epoxide formulations can enhance polymerization kinetics and drastically lower the glass transition temperature (Tg) of the resulting copolymers. radtech.orguvebtech.com This effect is attributed to the different ring strain and nucleophilicity of oxetanes compared to oxiranes, which influences the propagation steps in cationic polymerization. uvebtech.comresearchgate.net This modification can transform a brittle polymer into a much more flexible and tough material, expanding its range of applications. radtech.org

Furthermore, the structure of the substituent on the oxetane ring plays a critical role. By varying the functional groups, such as by creating hyperbranched polyoxetanes with numerous hydroxyl groups, properties like adhesion to polar substrates can be significantly improved. nih.gov The ability to "decorate" the polymer chain with specific functional groups allows for the design of materials with desired characteristics, including enhanced thermal stability or specific mechanical responses. rsc.orgnih.gov

Table 1: Effect of Oxetane Incorporation on Polymer Properties

This table illustrates the general effects observed when oxetane monomers are incorporated into polymer chains, based on findings from multiple studies. Specific values can vary greatly depending on the comonomer, initiator, and polymerization conditions.

PropertyEffect of Oxetane IncorporationRationaleSupporting Evidence
Glass Transition Temp. (Tg) Can be significantly loweredIncreased chain flexibility from the ether backbone; disruption of packing.Addition of oxetanes can reduce the Tg of an epoxide-based copolymer film by up to 100°C. radtech.org
Mechanical Properties Increased toughness, reduced brittlenessLower Tg and increased chain mobility prevent the material from being rigid and brittle.Copolymers of 3,3-bis(chloromethyl)oxetane (B146354) and THF result in an amorphous, tough rubber. wikipedia.org
Thermal Stability Can be enhancedSulfur-containing polyoxetanes exhibited enhanced thermal stabilities compared to their polycarbonate analogues. nih.govIncorporation of sulfur atoms into the backbone via copolymerization with carbonyl sulfide (B99878) enhances thermal stability. nih.gov
Adhesion Improved on polar substratesIntroduction of polar functional groups (e.g., hydroxyl, ester) increases interaction with polar surfaces.Hyperbranched poly(hydroxyl)oxetanes show good adhesive interactions with lignocellulosic materials. nih.gov

Development of Novel Synthetic Pathways Utilizing Oxetane Reactivity

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, a feature that chemists have exploited to develop novel synthetic pathways. beilstein-journals.org This reactivity provides a powerful tool for constructing more complex molecular architectures, including other heterocyclic systems and functionalized acyclic chains. acs.orgnih.gov

This compound and its derivatives can undergo ring-opening with a variety of nucleophiles. This reactivity has been harnessed to create highly functionalized molecules that would be challenging to synthesize through other methods. For example, mild methods using soft carbon nucleophiles like silyl (B83357) ketene (B1206846) acetals have been developed for efficient C-C bond formation, leading to key substructures found in natural products like polyketides. researchgate.net

Recent advancements have focused on developing catalytic and stereoselective ring-opening reactions. Chiral catalysts have been employed for the asymmetric desymmetrization of oxetanes, providing enantiomerically enriched products. nih.gov Furthermore, the oxetane ring can participate in more complex, domino-type reactions. For instance, oxetane-tethered anilines have been shown to react in the presence of an indium catalyst to form 1,2-dihydroquinolines, demonstrating an unexpected and synthetically useful transformation. researchgate.net

The ester group in this compound provides an additional handle for synthetic manipulation. It can be reduced to the corresponding alcohol, which can then be used in further reactions, or it can be converted to other functional groups. chemrxiv.org Research by Bull et al. demonstrated a practical synthesis of 3-aryloxetan-3-carboxylic acids, which could then undergo a photochemical, iridium-catalyzed decarboxylative Giese addition to activated alkenes. beilstein-journals.orgbeilstein-journals.org This pathway generates 3,3-disubstituted oxetanes by forming a new carbon-carbon bond at the 3-position, showcasing a novel method for functionalizing the oxetane core. beilstein-journals.orgbeilstein-journals.org

Another innovative strategy involves the isomerization of oxetane-carboxylic acids. Under certain conditions, some β-oxetane carboxylic acids can unexpectedly isomerize into γ-lactones (tetrahydrofuran-2-ones), a transformation that proceeds under metal-free basic conditions and allows for a rapid increase in molecular complexity from simple starting materials. acs.orgnih.gov

Table 2: Examples of Novel Synthetic Transformations of Oxetanes

This table highlights several modern synthetic methods that utilize the reactivity of the oxetane ring.

Reaction TypeReagents/CatalystProduct TypeSignificanceReference
Decarboxylative C-C Coupling Ir photocatalyst, activated alkene3,3-disubstituted oxetaneForms C-C bond at the C3 position via a radical intermediate after decarboxylation. beilstein-journals.orgbeilstein-journals.org beilstein-journals.org
Domino Ring-Opening/Cyclization In(OTf)₃1,2-dihydroquinolinesA novel transformation of oxetane-tethered anilines, creating complex heterocycles. researchgate.net researchgate.net
Ring-Opening/Ring Contraction Base or heat (substrate-dependent)γ-LactonesUnexpected isomerization of oxetane-carboxylic acids provides access to different heterocyclic cores. acs.org acs.org
Ring-Opening with Soft Nucleophiles LiNTf₂, silyl ketene acetalFunctionalized γ-hydroxy ketonesMild, catalytic C-C bond formation to create highly oxygenated structures. researchgate.net researchgate.net
Paternò–Büchi Reaction Photochemical [2+2] cycloadditionSubstituted oxetanesA classic method for synthesizing the oxetane ring itself, which has seen modern developments with new catalysts. nih.gov nih.gov

Role of Oxetane 3 Carboxylate Derivatives in Medicinal Chemistry and Chemical Biology Focus on Molecular Design Principles

Oxetanes as Bioisosteres in Lead Optimization

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug discovery. Oxetanes have emerged as effective bioisosteres for several common functional groups, offering solutions to challenges encountered during lead optimization. nih.govacs.orgacs.org

The oxetane (B1205548) moiety is considered a nonclassical isostere of the carbonyl group. mdpi.comresearchgate.net This is attributed to their comparable polarity, spatial orientation of the oxygen lone pairs, and hydrogen-bond-accepting capabilities. beilstein-journals.org The oxygen atom in an oxetane ring can effectively mimic the hydrogen bond accepting ability of a carbonyl oxygen. u-tokyo.ac.jp However, oxetanes offer a significant advantage in terms of metabolic stability. Carbonyl groups can be susceptible to enzymatic reduction or can lead to the epimerization of adjacent stereocenters. beilstein-journals.orgu-tokyo.ac.jp Replacing a carbonyl with a more stable oxetane ring can mitigate these metabolic liabilities while preserving the necessary interactions with biological targets. u-tokyo.ac.jp The use of 3,3-disubstituted oxetanes has been particularly validated as a successful strategy for this type of bioisosteric replacement. nih.govacs.org

Data Table: Comparison of Hydrogen Bond Acceptor Properties

Functional Group pKHB (Hydrogen Bond Acidity)
Oxetane 1.36
Cyclopentanone 1.27

This table demonstrates the comparable hydrogen bond accepting capacity of oxetanes and a representative carbonyl compound. u-tokyo.ac.jp

The gem-dimethyl group is frequently introduced into drug candidates to block metabolically susceptible positions. However, this often leads to an undesirable increase in lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. acs.org Oxetanes, particularly 3,3-disubstituted ones, serve as excellent surrogates for the gem-dimethyl group. nih.govacs.org They occupy a similar molecular volume but introduce significantly more polarity, thereby reducing lipophilicity and often improving aqueous solubility. acs.orgu-tokyo.ac.jp This substitution can also reduce the rate of metabolic degradation. researchgate.net

Data Table: Impact of Bioisosteric Replacement on Lipophilicity

Original Group Replacement Group Change in cLogP
gem-Dimethyl Oxetane Reduction

This table illustrates the typical effect on lipophilicity when a gem-dimethyl group is replaced by an oxetane. acs.org

The carboxylic acid functional group is common in drug molecules but can be associated with poor permeability and rapid metabolism. Oxetan-3-ol (B104164) has been investigated as a potential bioisostere for carboxylic acids. nih.govnih.gov This replacement can maintain similar hydrogen-bonding interactions with biological targets while being less acidic and non-anionic under physiological conditions. rsc.org This can lead to increased membrane permeability, which is particularly beneficial for drugs targeting the central nervous system. nih.gov

Surrogate for gem-Dimethyl Functionality

Influence of Oxetane Moieties on Molecular Properties Relevant to Drug Design

The introduction of a strained four-membered oxetane ring can impose significant conformational constraints on a molecule. nih.gov The relatively planar structure of the oxetane ring can alter the preferred conformation of adjacent flexible chains, often favoring a synclinal rather than an antiplanar arrangement. researchgate.net This conformational rigidity can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity. In some contexts, such as in alpha-helical peptides, the introduction of an oxetane can disrupt the secondary structure, introducing a kink in the helical axis. rsc.org

Oxetanes are highly polar motifs, and their incorporation into a molecule generally leads to an increase in polarity and a decrease in lipophilicity. nih.govresearchgate.net This can result in improved aqueous solubility. researchgate.net The oxygen atom of the oxetane ring is a good hydrogen-bond acceptor, with an ability comparable to or even greater than many carbonyl functional groups and other cyclic ethers. mdpi.combeilstein-journals.org This strong hydrogen bonding capability is a key reason for its success as a carbonyl bioisostere. mdpi.com Furthermore, the oxetane ring itself acts as an electron-withdrawing group, which can reduce the basicity of nearby amine groups, a property that can be strategically used to modulate the pKa of a drug candidate. nih.govdrughunter.com

Data Table: Physicochemical Properties of Oxetane-Containing Compounds

Property General Impact of Oxetane Incorporation Reference
Polarity Increased nih.govresearchgate.net
Lipophilicity (LogD) Decreased acs.org
Aqueous Solubility Increased researchgate.net
Hydrogen Bond Acceptor Strength High, comparable to carbonyls mdpi.combeilstein-journals.org

Stereochemical Considerations in Bioactive Oxetanes

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets. In the context of oxetane-containing compounds, stereochemistry is a critical determinant of biological activity. The introduction of a chiral center, which can occur when the oxetane ring is substituted, necessitates careful consideration of the spatial arrangement of atoms.

Research has shown that the stereochemistry of a substituent attached to the oxetane ring can dramatically influence binding affinity and potency. For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, a methoxymethyl-oxetane substituent was introduced to improve metabolic and solubility properties. acs.org Crucially, the stereochemistry of the newly created chiral center alpha to the oxetane was vital for binding. The (+)-(R) enantiomer demonstrated a 16-fold increase in potency compared to its (-)-(S) enantiomer, highlighting the precise geometric fit required for optimal interaction with the protein pocket. acs.orgnih.gov

This principle underscores that the oxetane moiety is not merely a passive scaffold but an active participant in defining the molecule's three-dimensional shape. A docking model for one respiratory syncytial virus (RSV) inhibitor suggested that while the oxetane ring itself might not engage in direct interactions with protein residues, it serves as a crucial element for conformational and basicity control. acs.orgnih.gov The rigid, puckered nature of the oxetane ring helps to lock the conformation of the molecule, presenting substituents in a well-defined orientation for receptor binding.

Design and Synthesis of Oxetane-Containing Amino Acid Derivatives and Peptidomimetics

The integration of oxetane rings into amino acids and peptides has given rise to a new class of peptidomimetics with enhanced properties. nih.gov Peptides often suffer from poor metabolic stability due to enzymatic degradation of the amide bonds. Replacing a carbonyl group within a peptide backbone with an oxetane ring creates an isostere that is resistant to protease cleavage, thereby improving the half-life of the peptide while potentially retaining its bioactivity. nih.govacs.org

The synthesis of these modified building blocks is a key area of research. Several strategies have been developed to create oxetane-containing amino acid derivatives. A common approach involves the conjugate addition of amino esters to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and subsequent coupling steps. rsc.orgresearchgate.net This method allows for the creation of dipeptide building blocks that can be incorporated into larger peptide chains using standard solid-phase peptide synthesis (SPPS). acs.orgnih.gov

Researchers have developed practical, multi-step routes to synthesize these building blocks, enabling the inclusion of various proteinogenic amino acid side chains. acs.orgljmu.ac.uk For example, a four-step route has been demonstrated for dipeptides containing contiguous alanine (B10760859) residues. ljmu.ac.uk More recent advancements utilize visible-light-induced photocatalytic reactions for the divergent synthesis of versatile 3,3′-disubstituted oxetane amino acids. wiley.com Another efficient method involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one to create methyl 2-(oxetan-3-ylidene)acetate, which can then undergo aza-Michael addition with various amines to yield target amino acid derivatives. mdpi.com

These synthetic advancements have made a range of oxetane-modified peptides accessible for study, including derivatives of bioactive peptides like bradykinin (B550075) and enkephalins. acs.orgnih.gov

Table 1: Synthetic Strategies for Oxetane-Containing Amino Acid Derivatives

Starting Material Key Reaction Steps Product Type Reference(s)
3-(Nitromethylene)oxetane Conjugate addition of amino ester; Nitro group reduction; N-protection/coupling Oxetane-modified dipeptide building blocks acs.org, rsc.org, researchgate.net
Oxetan-3-one Horner-Wadsworth-Emmons reaction; Aza-Michael addition 3-Substituted 3-(acetoxymethyl)oxetanes mdpi.com
3-Methyleneoxetane derivatives Visible-light photocatalytic decarboxylative Giese-type reaction 3,3'-Disubstituted oxetane γ- and α-amino acids wiley.com

This table is interactive and can be sorted by column.

Strategic Incorporation of Oxetane Rings to Modulate Molecular Interactions

The strategic incorporation of an oxetane ring is a powerful tool in medicinal chemistry to fine-tune the physicochemical properties of a molecule, thereby modulating its interactions with biological targets. acs.org The oxetane motif is often employed as a bioisosteric replacement for other functional groups, most notably carbonyl and gem-dimethyl groups. acs.orgnih.govbeilstein-journals.org

As a carbonyl surrogate, the oxetane ring shares similar dipole moments and hydrogen-bonding capabilities, allowing it to mimic the interactions of a ketone or ester. acs.orgnih.gov However, the oxetane is metabolically more stable, as it is not susceptible to the enzymatic attacks that carbonyl groups often face. acs.org This replacement also increases the three-dimensionality of the molecule, which can lead to improved binding affinity and selectivity. nih.govacs.org

When used to replace a gem-dimethyl group, the oxetane ring occupies a similar volume but introduces polarity and reduces lipophilicity. nih.govbeilstein-journals.org This can lead to significant improvements in aqueous solubility and other pharmacokinetic properties. acs.org The electron-withdrawing nature of the oxetane's oxygen atom can also influence the basicity of nearby amines, a property that can be exploited to optimize drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govacs.org

Studies comparing matched pairs of compounds have quantitatively demonstrated these effects. For example, replacing a carbonyl with a spirocyclic oxetane in pyrrolidine (B122466) and piperidine (B6355638) derivatives resulted in considerably improved metabolic stability, although the effect on solubility and lipophilicity can vary depending on the molecular context. acs.org In the development of inhibitors for Bruton's tyrosine kinase (BTK), the incorporation of a 3-oxetanyl moiety modulated the basicity of a piperazine (B1678402) ring, leading to a significant improvement in the pharmacokinetic profile of the resulting compound. nih.gov

Table 2: Physicochemical Property Modulation by Oxetane Incorporation (Illustrative Examples)

Original Compound (Motif) Oxetane-Containing Analogue Property Change Reference
Spirocyclic ketone (pyrrolidine derivative) Spirocyclic oxetane (pyrrolidine derivative) Decreased solubility, Increased metabolic stability acs.org
Spirocyclic ketone (piperidine derivative) Spirocyclic oxetane (piperidine derivative) Decreased solubility, Decreased lipophilicity, Increased metabolic stability acs.org
BTK Inhibitor with piperazine BTK Inhibitor with 3-oxetanyl-piperazine Improved pharmacokinetic profile nih.gov

This table is interactive and can be sorted by column.

Spectroscopic and Computational Characterization in Oxetane 3 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including ethyl oxetane-3-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. ipb.ptjchps.com

In the ¹H NMR spectrum of oxetane (B1205548) derivatives, the protons on the four-membered ring typically appear in the range of δ 4.0–5.0 ppm. For this compound, specific signals corresponding to the ethyl group (a quartet for the -CH2- and a triplet for the -CH3) and the protons on the oxetane ring would be observed. mpg.de

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group in this compound is expected to resonate in the downfield region, typically around δ 170–175 ppm. The carbons of the oxetane ring and the ethyl group will have characteristic chemical shifts.

Table 1: Representative NMR Data for Oxetane-Containing Compounds

Compound Nucleus Chemical Shift (δ) ppm Multiplicity / Coupling Constant (J) Hz
Ethyl 5-bromo-2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate ¹H 4.29 2q, J = 7.1, 3.2
¹³C 166.75, 63.88, 14.09
Ethyl 2-(oxetan-3-yl)acetate ¹H 4.0-5.0 m
¹³C 170-175
2-Benzyloxetan-3-one ¹H 5.23-5.18 m
¹³C 204.4

Note: This table presents representative data from various oxetane-containing compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary. Source: mpg.deacs.org

Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and assessing the purity of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. scienceopen.comrsc.org

For this compound (C₆H₁₀O₃), the expected exact mass can be calculated and compared to the experimentally determined value. achmem.com A close match between the calculated and observed mass, typically within a few parts per million (ppm), validates the compound's identity. This technique is also instrumental in identifying any potential impurities by their distinct mass-to-charge ratios. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. mpg.de

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. mpg.de The C-O stretching vibrations of the oxetane ring and the ester would also be visible, usually in the 1000-1300 cm⁻¹ region. rsc.org FTIR is particularly useful for monitoring reactions, such as the formation of the ester, by observing the appearance of the characteristic carbonyl peak. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds often give stronger signals. This technique can be used to study the oxetane ring vibrations.

The combination of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of this compound, aiding in its structural confirmation and the monitoring of its synthesis. researchgate.net

Table 2: Characteristic FTIR Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O) Stretch 1730 - 1750
Oxetane (C-O-C) Asymmetric Stretch ~985
Alkyl (C-H) Stretch 2850 - 3000

Note: These are general ranges and can be influenced by the specific molecular environment. Source: mpg.detandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uni-muenchen.de If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its bond lengths, bond angles, and conformation in the solid state. acs.org

For oxetane derivatives, X-ray crystallography has been used to confirm the puckered conformation of the four-membered ring and the stereochemical relationships between substituents. nih.gov In the case of this compound, a crystal structure would reveal the exact geometry of the oxetane ring and the orientation of the ethyl carboxylate group. researchgate.net This information is invaluable for understanding intermolecular interactions in the crystal lattice and for validating computational models. chemrxiv.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules like this compound, complementing experimental data.

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure of oxetane systems. rsc.org These calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. aip.org

Furthermore, these methods can be used to investigate the reactivity of this compound. By calculating the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), researchers can predict sites susceptible to nucleophilic or electrophilic attack. acs.org This is crucial for understanding and predicting the outcomes of chemical reactions involving this compound. beilstein-journals.orgnih.gov

Conformational Analysis and Energy Landscapes of Oxetane Systems

The four-membered oxetane ring is not planar and exists in a puckered conformation. Computational methods are employed to perform conformational analysis and map the potential energy landscape of oxetane systems. acs.org For this compound, this involves calculating the relative energies of different puckered conformations of the oxetane ring and different rotational isomers (rotamers) of the ethyl carboxylate group.

These studies help to identify the most stable, low-energy conformations of the molecule. mpg.de Understanding the conformational preferences is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. researchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involving oxetane-containing molecules. While specific studies focusing exclusively on this compound are not extensively documented in the literature, research on closely related 3-substituted oxetane carboxylic acids and other derivatives provides significant insight into the prediction of their reaction pathways and the characterization of their transition states. These computational models are crucial for understanding reactivity, regioselectivity, and the influence of the strained four-membered ring on chemical transformations.

Theoretical investigations have been instrumental in explaining the reactivity differences between oxetanes and other cyclic ethers like oxiranes and tetrahydrofurans. The ring strain energy of oxetane, calculated to be approximately 106 kJ/mol, is a key factor driving its reactivity. nih.govethz.chresearchgate.net Theoretical studies suggest that the four-membered ring exhibits less strain in its transition state compared to oxirane, leading to a higher activation energy for ring-opening reactions. nih.govresearchgate.net

A significant area of computational investigation for compounds related to this compound is the study of radical intermediates generated from 3-aryl-oxetane-3-carboxylic acids. These studies are highly relevant as the electronic and structural principles governing reactivity can be extrapolated to the ethyl ester analogue. Duarte, Bull, and colleagues performed computational studies on the decarboxylative Giese addition of 3-aryl-oxetane-3-carboxylic acids. chemrxiv.orgnih.gov Their work highlights how the strained ring influences the stability and reactivity of the resulting tertiary benzylic radical.

The proposed mechanism, supported by DFT calculations, involves the formation of a tertiary benzylic oxetane radical through photoredox-catalyzed decarboxylation. chemrxiv.orgnih.gov A key finding from these computational studies is that the Giese addition of these strained benzylic radicals into acrylate (B77674) acceptors is often an exergonic and irreversible process. chemrxiv.orgbeilstein-journals.org This contrasts with the reversible additions observed for less strained benzylic radicals, which can lead to lower product yields and increased radical dimerization. chemrxiv.orgnih.gov The irreversibility in the oxetane system is attributed to the inherent strain of the radical precursor. beilstein-journals.org

Computational models have also been used to analyze the properties of these radical intermediates. The calculations indicate that benzylic radicals on strained rings, like oxetane, are less stable and exhibit greater π-delocalization. chemrxiv.orgnih.gov This delocalization results in lower spin density at the benzylic position, which is a crucial factor in minimizing undesired radical dimerization and favoring the productive reaction pathway. chemrxiv.org

Another important reaction pathway for oxetanes is photochemical [2+2] cycloaddition, known as the Paternò-Büchi reaction, which is often used for their synthesis. beilstein-journals.org DFT calculations have been employed to study the 1,4-biradical intermediates involved in these reactions, helping to explain the observed stereoselectivity. researchgate.net Furthermore, the reverse reaction, a photocycloreversion, has also been analyzed using quantum chemical calculations to elucidate the competing cleavage pathways (C-C vs. C-O bond scission) from the excited state. nih.gov

While direct computational data for this compound is scarce, the following table summarizes representative findings from DFT studies on the closely related 3-phenyl-oxetane-3-carboxylic acid system, which provides a strong model for predicting its behavior.

Interactive Data Table: Computational Data for a Model Oxetane System

ParameterSystemValue (kcal/mol)MethodFindingSource
Reaction Free Energy (ΔGrxn)Giese addition of 3-phenyl-oxetane radical to methyl acrylate-12.3DFTThe addition is strongly exergonic and thus irreversible. chemrxiv.orgnih.gov
Activation Free Energy (ΔG‡)Giese addition of 3-phenyl-oxetane radical to methyl acrylate+5.9DFTThe reaction has a low activation barrier. chemrxiv.orgnih.gov
Reaction Free Energy (ΔGrxn)Giese addition of cumyl radical (unstrained analogue) to methyl acrylate-5.7DFTThe addition is less exergonic, suggesting potential reversibility. chemrxiv.orgnih.gov
Activation Free Energy (ΔG‡)Giese addition of cumyl radical (unstrained analogue) to methyl acrylate+8.7DFTThe activation barrier is higher compared to the strained oxetane radical. chemrxiv.orgnih.gov

In addition to radical pathways, the potential for isomerization of oxetane-carboxylic acids has been noted, where some derivatives were observed to isomerize into lactones upon heating, without the need for an external catalyst. acs.org Computational modeling of these uncatalyzed ring-opening and rearrangement pathways could provide valuable data on transition state energies and geometries, further clarifying the inherent stability and reactivity of the oxetane-3-carboxylate scaffold.

Q & A

Q. What synthetic routes are commonly used to prepare ethyl oxetane-3-carboxylate, and how do reaction conditions impact yield?

this compound is synthesized via cyclization or esterification reactions. For example, oxetane ring formation can be achieved using epoxide intermediates or through [3+1] cycloaddition strategies. Key reagents include ethyl esters of carboxylic acids and oxetane precursors (e.g., 3-bromooxetane derivatives). Reaction optimization requires precise control of temperature (often 0–60°C) and catalysts like Lewis acids (e.g., BF₃·Et₂O) to minimize side reactions such as ring-opening . Yield improvements are observed under anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify the oxetane ring protons (δ 4.5–5.0 ppm) and ester carbonyl signals (δ 165–175 ppm).
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₂O₃: 156.18 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • PPE : Impervious gloves (nitrile/neoprene) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate flushing with water for 15+ minutes after exposure, followed by medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the oxetane ring’s strain energy (~25–30 kcal/mol) and predict nucleophilic attack sites. Solvent effects (e.g., THF vs. DCM) are simulated using polarizable continuum models (PCM) to optimize reaction pathways. These models align with experimental observations of regioselectivity in ring-opening with amines or thiols .

Q. What strategies resolve contradictory data in the synthesis of this compound derivatives?

Contradictions in yield or purity often arise from reagent quality or competing side reactions. Systematic approaches include:

  • Design of Experiments (DoE) : Varying parameters (temperature, stoichiometry) to identify optimal conditions.
  • In-situ Monitoring : Using techniques like FT-IR or HPLC to track intermediate formation.
  • Cross-Validation : Reproducing methods from independent sources (e.g., PubChem vs. Alfa Aesar protocols) to isolate variables .

Q. How does steric hindrance influence the catalytic efficiency of this compound in asymmetric synthesis?

The oxetane ring’s rigid bicyclic structure creates steric barriers that affect enantioselectivity. Studies using chiral catalysts (e.g., Jacobsen’s salen complexes) show that substituents at the 3-position of the oxetane enhance asymmetric induction by 15–20% in Diels-Alder reactions. Kinetic resolution experiments (e.g., HPLC with chiral columns) quantify enantiomeric excess (ee) .

Notes

  • Methodological Rigor : Advanced questions emphasize systematic validation (e.g., DoE, computational modeling) to address research gaps.
  • Safety Compliance : Protocols align with OSHA and GHS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.